2,6-Difluorobenzaldehyde

Overview

Description

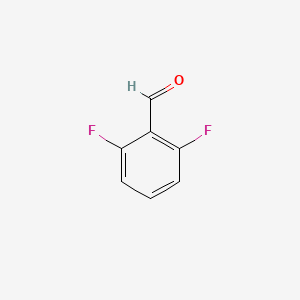

2,6-Difluorobenzaldehyde is an organic compound with the molecular formula C7H4F2O. It is a derivative of benzaldehyde where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its clear light yellow to bright yellow liquid appearance and is used in various chemical syntheses .

Mechanism of Action

Target of Action

2,6-Difluorobenzaldehyde is primarily used as a reactant in the synthesis of various compounds .

Mode of Action

As a reactant, this compound interacts with other chemicals in a reaction mixture to form new compounds. For instance, it can be used to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea . The resulting compound may have its own mode of action depending on its chemical structure and the targets it interacts with.

Action Environment

The action of this compound, like any other chemical, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions it participates in. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorobenzaldehyde can be synthesized through several methods. One common method involves the fluorination of 2,6-dichlorobenzaldehyde using potassium fluoride in the presence of a catalyst like tetrabutylammonium chloride. The reaction is typically carried out in a solvent such as sulfolane or methylbenzene under anhydrous and oxygen-free conditions .

Industrial Production Methods

The industrial production of this compound often involves the same fluorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and pressure to facilitate the fluorination reaction .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,6-difluorobenzoic acid.

Reduction: It can be reduced to form 2,6-difluorobenzyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: 2,6-Difluorobenzoic acid.

Reduction: 2,6-Difluorobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Difluorobenzaldehyde is used in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

- 2,4-Difluorobenzaldehyde

- 2,6-Dichlorobenzaldehyde

- 4-Fluorobenzaldehyde

- 3,5-Difluorobenzaldehyde

Uniqueness

2,6-Difluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and physical properties. The presence of fluorine atoms at the 2 and 6 positions enhances its electrophilicity and makes it a valuable intermediate in various chemical syntheses .

Biological Activity

2,6-Difluorobenzaldehyde (DFAB), with the chemical formula CHFO and CAS number 437-81-0, is a fluorinated aromatic aldehyde that has garnered attention in various fields, including medicinal chemistry and agricultural science. This article reviews the biological activities associated with DFAB, highlighting its applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 142.11 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2,6-dfad, benzaldehyde |

1. Antibacterial Activity

Research has demonstrated that DFAB derivatives exhibit significant antibacterial properties. A study synthesized a series of 3-substituted 2,6-difluorobenzamide derivatives that were tested against various bacterial strains. The results indicated:

- Bacillus subtilis : Minimum inhibitory concentrations (MICs) ranged from 0.25 to 1 µg/mL .

- Staphylococcus aureus : MICs were less than 10 µg/mL , indicating effective inhibition even against resistant strains .

These compounds act as inhibitors of the FtsZ protein, crucial for bacterial cell division, thereby disrupting the proliferation of bacteria.

2. Caspase Inhibition

DFAB is also noted for its role in the development of caspase inhibitors. The compound was part of a study involving Q-VD-OPh, a broad-spectrum caspase inhibitor that showed efficacy in preventing apoptosis in models of hypoxic-ischemic injury in rats. Key findings included:

- Significant inhibition of caspase-3 cleavage into its active form.

- Enhanced neurological recovery observed within the first 48 hours post-treatment .

This suggests potential therapeutic applications for DFAB in neuroprotection and treatment of neurodegenerative diseases.

The biological activity of DFAB and its derivatives can be attributed to several mechanisms:

- Inhibition of Protein Function : As seen with FtsZ inhibitors, DFAB disrupts bacterial cell division by interfering with essential proteins.

- Caspase Pathway Modulation : The ability to inhibit caspases indicates a role in regulating apoptosis, which can be beneficial in conditions where cell survival is critical.

Toxicological Profile

According to available safety data sheets, this compound does not exhibit significant acute toxicity or carcinogenic potential at levels greater than 0.1%. However, comprehensive toxicological assessments are still limited .

Case Study: Neuroprotection in Animal Models

In a notable study by Renolleau et al., Q-VD-OPh (containing DFAB moiety) was administered to P7 rats following hypoxic-ischemic injury. The outcomes included:

- Reduced apoptosis markers (cytochrome c release) in treated females compared to males.

- Improved neurological outcomes measured through behavioral assessments over three weeks .

Research on Antibacterial Derivatives

A series of novel derivatives were synthesized and evaluated for their antibacterial efficacy:

| Compound Type | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-chloroalkoxy | Bacillus subtilis | 0.25 - 1 |

| 3-bromoalkoxy | Staphylococcus aureus | <10 |

| 3-alkyloxy | Various Gram-positive | <10 |

These findings underscore the potential of DFAB derivatives as new antibacterial agents .

Properties

IUPAC Name |

2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWRUJSGHKNOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195909 | |

| Record name | 2,6-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437-81-0 | |

| Record name | 2,6-Difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data for 2,6-Difluorobenzaldehyde?

A1: this compound has the molecular formula C7H4F2O and a molecular weight of 142.1 g/mol. While specific spectroscopic data is not extensively provided in the provided abstracts, [, ] theoretical calculations using Hartree-Fock (HF) and density functional theory (B3LYP) have been employed to determine its vibrational frequencies and assignments for both its O-cis and O-trans rotamers. []

Q2: What are the preferential structural conformations of this compound?

A2: Computational studies indicate that this compound exists as two rotamers: O-cis and O-trans. The O-trans rotamer, characterized by the orientation of the aldehyde group relative to the fluorine atoms, has been determined to be the lower energy form and therefore the preferential conformation in the ground state. []

Q3: How does the relative energy between the O-cis and O-trans rotamers of this compound relate to its vibrational characteristics?

A3: Research suggests a correlation between the energy difference of the two this compound rotamers and their vibrational characteristics. As the relative energy between the O-cis and O-trans conformers increases, the mean deviation in their calculated vibrational frequencies also tends to increase. [] This observation implies a greater difference in vibrational behavior as the energy gap between the two conformations widens.

Q4: Can you explain the significance of the rotational barrier in this compound and similar molecules?

A4: The rotational barrier, referring to the energy required for rotation around the exocyclic C-C bond connecting the aldehyde group to the aromatic ring, is a crucial factor influencing the conformational behavior of this compound. Studies have determined that both this compound and 2,4,6-Trifluorobenzaldehyde exhibit relatively low barriers to internal rotation. [] This suggests a degree of flexibility in the molecule's structure and influences its interactions in various chemical environments.

Q5: How is this compound typically synthesized?

A5: A common synthetic route for this compound involves using 2,6-Dichlorobenzaldehyde as a starting material. This method often utilizes potassium fluoride (KF) in tetramethylene sulfoxide as a solvent. [] Optimization of reaction parameters like mole ratios, temperature, and reaction duration is crucial to enhance yield and purity. Another method involves the continuous oxidation of 2,6-Difluorotoluene using a catalyst system comprising cobalt, molybdenum, and bromine metal ion complexes with hydrogen peroxide as the oxidant. [] This method boasts mild reaction conditions, short reaction times, and high raw material availability.

Q6: What are some applications of this compound in organic synthesis?

A6: this compound is a valuable building block in organic synthesis:

- Heteroaryl Chalcone Synthesis: It acts as a precursor in the preparation of heteroaryl chalcones, compounds known for their diverse biological activities. []

- Pyrimidinyloxybenzylamine Herbicide Intermediates: It plays a key role in synthesizing 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, crucial intermediates in the development of pyrimidinyloxybenzylamine herbicides. []

- Synthesis of 2-Thiouracil Derivatives: this compound, along with ethyl cyanoacetate and thiourea, undergoes a base-catalyzed cyclocondensation reaction to yield a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds can be further oxidized to their corresponding 2-thiouracil counterparts. []

Q7: Are there known applications of this compound in crystallography?

A7: Yes, this compound has been employed in crystallography. One example is its reaction with pentaerythritol, which results in the formation of rac-3,9-bis(2,6-difluorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. [] Analysis of the crystal structure of this compound reveals insights into its molecular conformation and intermolecular interactions, particularly hydrogen bonding patterns.

Q8: How has this compound been studied using computational chemistry?

A8: Computational chemistry methods have been valuable in understanding the properties of this compound. For instance, ab initio Hartree-Fock (HF) and density functional theory (B3LYP) calculations have been employed to study its conformational properties and vibrational frequencies. [] These computations provide a theoretical basis for interpreting experimental data and predicting molecular behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.